Cas no 2138271-60-8 (N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine)
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2138271-60-8
- N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
- EN300-800072
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- Inchi: 1S/C13H24N4/c1-5-10(6-2)17-12-7-8-14-9-11(12)15-13(17)16(3)4/h10,14H,5-9H2,1-4H3
- InChI Key: AQVVEEXRIHFQDD-UHFFFAOYSA-N
- SMILES: N1(C(N(C)C)=NC2CNCCC1=2)C(CC)CC
Computed Properties
- Exact Mass: 236.20009678g/mol
- Monoisotopic Mass: 236.20009678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1Ų
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800072-0.05g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 0.05g |
$624.0 | 2025-02-21 | |
| Enamine | EN300-800072-0.1g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 0.1g |
$653.0 | 2025-02-21 | |
| Enamine | EN300-800072-0.25g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 0.25g |
$683.0 | 2025-02-21 | |
| Enamine | EN300-800072-0.5g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 0.5g |
$713.0 | 2025-02-21 | |
| Enamine | EN300-800072-1.0g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 1.0g |
$743.0 | 2025-02-21 | |
| Enamine | EN300-800072-2.5g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 2.5g |
$1454.0 | 2025-02-21 | |
| Enamine | EN300-800072-5.0g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 5.0g |
$2152.0 | 2025-02-21 | |
| Enamine | EN300-800072-10.0g |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine |
2138271-60-8 | 95.0% | 10.0g |
$3191.0 | 2025-02-21 |
N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
Comprehensive Analysis of N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine (CAS No. 2138271-60-8)
The compound N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine (CAS No. 2138271-60-8) is a specialized heterocyclic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[4,5-c]pyridine core, positions it as a promising candidate for various applications, including drug discovery and material science. Researchers are particularly intrigued by its potential interactions with biological targets, making it a subject of ongoing studies in medicinal chemistry.
One of the key features of this compound is its N,N-dimethyl substitution, which enhances its solubility and bioavailability. These properties are critical for its potential use in therapeutic formulations. The pentan-3-yl side chain further contributes to its lipophilicity, allowing for better membrane permeability—a highly sought-after trait in drug development. Current trends in the pharmaceutical industry emphasize the importance of such imidazole-based derivatives, as they are frequently explored for their anti-inflammatory, antimicrobial, and anticancer properties.
In the context of AI-driven drug discovery, N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine has been flagged as a molecule of interest due to its structural similarity to known bioactive compounds. Computational models predict its potential to bind with high affinity to specific enzyme targets, such as kinases and GPCRs. This aligns with the growing demand for precision medicine and targeted therapies, where researchers seek compounds with minimal off-target effects.
The synthesis of this compound involves multi-step organic reactions, often requiring catalyzed cross-coupling and cyclization techniques. Recent advancements in green chemistry have also explored eco-friendly routes to produce such molecules, reducing the environmental footprint of pharmaceutical manufacturing. This resonates with the global push toward sustainable chemistry, a topic frequently searched by professionals and academics alike.
From a commercial perspective, CAS No. 2138271-60-8 is available through specialized chemical suppliers, catering to research institutions and pharmaceutical companies. Its pricing and availability are often discussed in forums dedicated to chemical sourcing and bulk procurement, reflecting its niche yet growing demand. Analytical data, including NMR and HPLC profiles, are typically provided to ensure purity and consistency—a critical factor for reproducibility in scientific studies.
Looking ahead, the potential applications of N,N-dimethyl-1-(pentan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine extend beyond traditional pharmaceuticals. Its structural versatility makes it a candidate for materials science, particularly in the development of organic semiconductors and catalysts. As interdisciplinary research gains momentum, this compound could play a pivotal role in bridging gaps between chemistry, biology, and engineering.
In summary, CAS No. 2138271-60-8 represents a fascinating intersection of chemistry and innovation. Its imidazo[4,5-c]pyridine backbone, combined with strategic functional groups, offers a wealth of opportunities for scientific exploration. Whether in the realm of drug discovery, sustainable synthesis, or advanced materials, this compound is poised to make meaningful contributions to multiple fields.
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